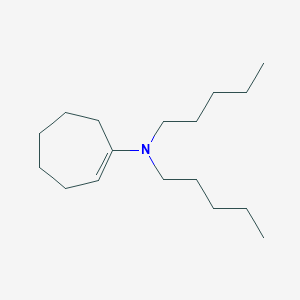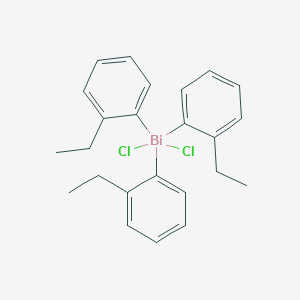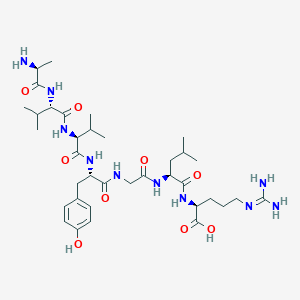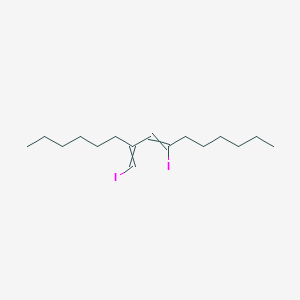
1-Cyclohepten-1-amine, N,N-dipentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohepten-1-amine, N,N-dipentyl- is an organic compound with the molecular formula C₁₇H₃₃N It is a derivative of cycloheptene, featuring an amine group substituted with two pentyl groups
Métodos De Preparación
The synthesis of 1-Cyclohepten-1-amine, N,N-dipentyl- typically involves the following steps:
Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.
Amination: The cycloheptene is then subjected to an amination reaction where an amine group is introduced at the 1-position.
N,N-Dipentyl Substitution: Finally, the amine group is substituted with two pentyl groups through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Cyclohepten-1-amine, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclohepten-1-amine, N,N-dipentyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohepten-1-amine, N,N-dipentyl- involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
1-Cyclohepten-1-amine, N,N-dipentyl- can be compared with similar compounds such as:
1-Cyclohepten-1-amine, N,N-dibutyl-: Similar structure but with butyl groups instead of pentyl groups.
1-Cyclohepten-1-amine, N,N-dihexyl-: Similar structure but with hexyl groups instead of pentyl groups.
Propiedades
Número CAS |
823178-46-7 |
|---|---|
Fórmula molecular |
C17H33N |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
N,N-dipentylcyclohepten-1-amine |
InChI |
InChI=1S/C17H33N/c1-3-5-11-15-18(16-12-6-4-2)17-13-9-7-8-10-14-17/h13H,3-12,14-16H2,1-2H3 |
Clave InChI |
XYSYENVUHGOXBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C1=CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)

![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)


![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)

![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)

